Unii-91N8O25H4L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

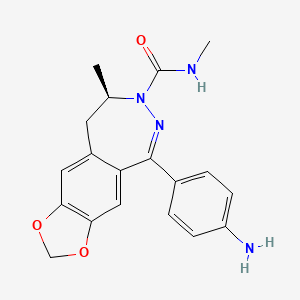

GYKI 53784, also known as LY 303070, is a potent and selective antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound is primarily used in scientific research to study the role of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various neurological processes. It has shown significant neuroprotective properties in both in vitro and in vivo models of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated excitotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GYKI 53784 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .

Industrial Production Methods: Industrial production of GYKI 53784 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GYKI 53784 durchläuft verschiedene chemische Reaktionen, darunter:

- **Reduktion

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Biologische Aktivität

Unii-91N8O25H4L, also known as Isoxaflutole, is a selective herbicide predominantly used in agricultural settings, particularly for maize crops. This compound was first introduced by Rhône-Poulenc in 1996 and has since been recognized for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of carotenoids in plants.

Isoxaflutole's primary action is through the inhibition of HPPD, leading to the disruption of the conversion of 4-hydroxymethyl pyruvate to homogentisate. This inhibition results in a deficiency of plastoquinone and carotenoids, ultimately causing the bleaching of plant tissues.

Target Enzyme

- Enzyme: 4-hydroxyphenylpyruvate dioxygenase (HPPD)

- Effect: Disruption of photosynthesis and plant growth due to carotenoid biosynthesis inhibition.

Biochemical Pathways

The inhibition of HPPD affects several biochemical pathways:

- Plastoquinone Biosynthesis: Essential for photosynthesis.

- Carotenoid Production: Vital for plant coloration and protection against oxidative stress.

Pharmacokinetics

Isoxaflutole exhibits rapid absorption characteristics:

- Approximately 70% absorption after low-dose administration (1 mg/kg).

- About 40% absorption after high-dose administration (100 mg/kg).

- The compound has a mean β-phase elimination half-life of around 60 hours , irrespective of dosage.

Temporal Effects

The elimination of radioactivity associated with Isoxaflutole is rapid, with about 80% being eliminated within 48 hours at high doses and within 24 hours at low doses.

Cellular Effects

The cellular effects are primarily linked to its action on HPPD, leading to:

- Inhibition of photosynthesis.

- Bleaching effects on susceptible plant tissues.

Case Studies

Several studies have investigated the effectiveness and environmental impact of Isoxaflutole:

-

Study on Corn Hybrids:

- Variations in tolerance to Isoxaflutole were observed among different corn hybrids. For instance, hybrid ‘Garst 8366’ showed greater sensitivity compared to ‘Garst 8600’ under various soil conditions.

-

Degradation Rates:

- Research indicates that the rate of degradation of its active metabolite, diketonitrile, varies between plant species. Tolerant species like corn rapidly degrade diketonitrile, while susceptible species such as velvetleaf show slower degradation rates.

Comparison with Similar Compounds

Isoxaflutole belongs to a class of herbicides that share similar mechanisms but differ in chemical structure and application.

| Compound Name | Chemical Structure | Mode of Action |

|---|---|---|

| Isoxaflutole | C15H11F3N2O4S | HPPD inhibitor |

| Mesotrione | C14H13N3O5S | HPPD inhibitor |

| Tembotrione | C14H13N3O5S | HPPD inhibitor |

| Sulcotrione | C14H13N3O5S | HPPD inhibitor |

Eigenschaften

CAS-Nummer |

161832-71-9 |

|---|---|

Molekularformel |

C19H20N4O3 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

(8R)-5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide |

InChI |

InChI=1S/C19H20N4O3/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24)/t11-/m1/s1 |

InChI-Schlüssel |

SMGACXZFVXKEAX-LLVKDONJSA-N |

SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 |

Isomerische SMILES |

C[C@@H]1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 |

Kanonische SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

161832-71-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-(4-aminophenyl)-8-methyl-7-(N-methylcarbamoyl)-8,9-dihydro-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepine BDZ-f compound GYKI 53784 GYKI-53784 LY 303070 LY303070 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.